

# FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis

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## Compound of Interest

Compound Name: *FBPase-IN-2*

Cat. No.: *B15141602*

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An In-depth Technical Guide on the Mechanism and Application of **FBPase-IN-2**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **FBPase-IN-2**, a potent covalent inhibitor of Fructose-1,6-bisphosphatase (FBPase). FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, making it a key target for therapeutic intervention in type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This document details the mechanism of action of **FBPase-IN-2**, its inhibitory effects, relevant experimental protocols, and the signaling pathways involved.

## Core Mechanism of Action

**FBPase-IN-2**, also known as HS36, is a nitrostyrene derivative that acts as a covalent inhibitor of FBPase.<sup>[1]</sup> Its primary mechanism involves the formation of a covalent bond with a specific cysteine residue within the FBPase enzyme, leading to its irreversible inactivation.

Key Features:

- Target: Fructose-1,6-bisphosphatase (FBPase)
- Inhibition Type: Covalent, allosteric

- Binding Site: Cysteine 128 (C128) allosteric site[1][2]
- Effect: Reduces glucose production in hepatocytes[1]

The covalent modification of the C128 site by **FBPase-IN-2** induces a conformational change in the enzyme, disrupting its catalytic activity. This allosteric inhibition is mediated through the C128-N125-S123 pathway, which ultimately affects the enzyme's ability to hydrolyze its substrate, fructose-1,6-bisphosphate.[1]

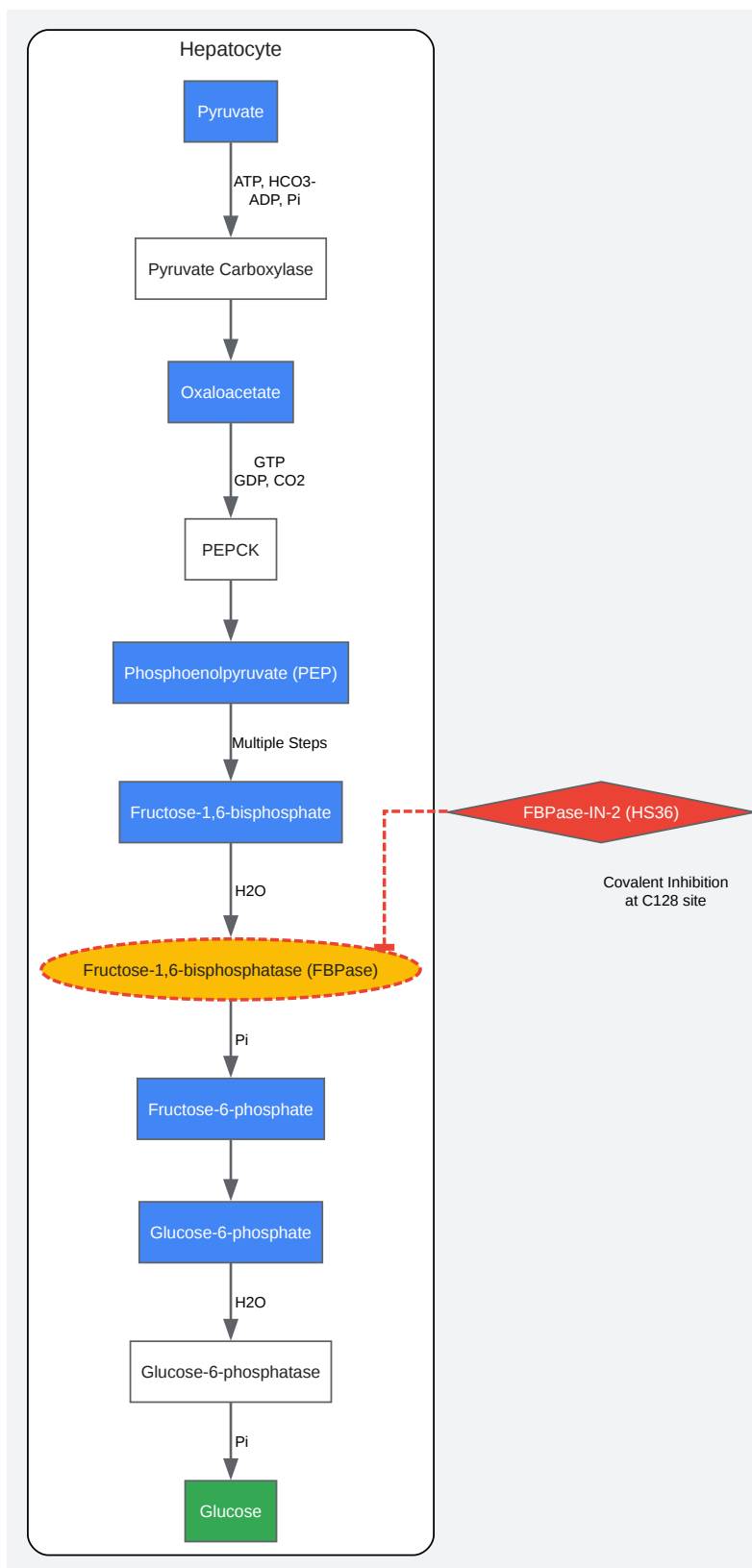
## Quantitative Data on FBPase-IN-2 and Other Inhibitors

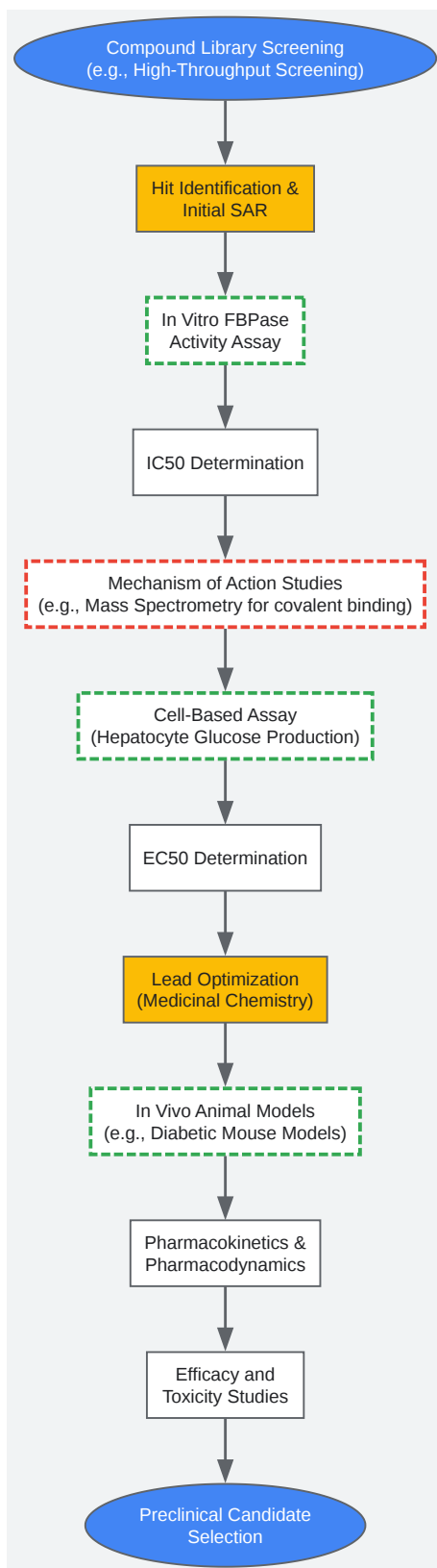
The inhibitory potency of **FBPase-IN-2** and other relevant FBPase inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for designing further experimental studies.

| Compound                    | Inhibitor Type                     | IC50 Value              | Target Site      | Key Findings   |
|-----------------------------|------------------------------------|-------------------------|------------------|--|
| FBPase-IN-2 (HS36)          | Covalent<br>Allosteric             | 0.15 µM                 | C128             | Potent nitrostyrene derivative.[1]                                     |
| MB05032                     | Allosteric                         | 16 nM                   | AMP binding site | A potent gluconeogenesis inhibitor.                                    |
| CS-917 (Prodrug of MB05032) | Allosteric (via active metabolite) | Not directly applicable | AMP binding site | Orally bioavailable prodrug.   |
| Disulfiram Derivatives      | Covalent<br>Allosteric             | Varies                  | C128             | Inhibit FBPase by covalently binding to a new C128 allosteric site.[2] |

## Signaling Pathway of Gluconeogenesis and FBPase-IN-2 Inhibition

The following diagram illustrates the central role of FBPase in the gluconeogenesis pathway and the specific point of inhibition by **FBPase-IN-2**. Gluconeogenesis is the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates.





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## References

- 1. Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the New Covalent Allosteric Binding Site of Fructose-1,6-bisphosphatase with Disulfiram Derivatives toward Glucose Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FBPase-IN-2: A Covalent Inhibitor Targeting Gluconeogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141602#fbpase-in-2-role-in-inhibiting-gluconeogenesis]

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